nAChR α7 Subtype Binding Affinity: Delcorine vs. High-Affinity Anthranilate Ester Alkaloids
In a systematic evaluation of norditerpenoid alkaloid binding at rat brain neuronal α-bungarotoxin (α-BgTX) binding sites—which correspond to α7-type nicotinic acetylcholine receptors (nAChRs)—Delcorine exhibits negligible binding affinity compared to the high-affinity ligands elatine, nudicauline, and methyllycaconitine (MLA) [1]. The presence of the 2-((S)-methylsuccinimido)benzoyl anthranilate ester moiety in elatine (IC50 = 6.1 nM), nudicauline (IC50 = 1.7 nM), and MLA (IC50 = 7.6 nM) is the critical structural determinant for high-affinity binding to this receptor subtype [2]. Delcorine, which lacks this ester moiety entirely, demonstrates that the norditerpenoid core alone is insufficient for significant receptor engagement [3].
| Evidence Dimension | Inhibition of [125I]-α-bungarotoxin binding to rat brain neuronal nAChR (α7 subtype) |
|---|---|
| Target Compound Data | Negligible affinity (activity not detected at pharmacologically relevant concentrations) |
| Comparator Or Baseline | Elatine: IC50 = 6.1 nM; Nudicauline: IC50 = 1.7 nM; Methyllycaconitine (MLA): IC50 = 7.6 nM |
| Quantified Difference | >1000-fold difference (Delcorine effectively inactive compared to low nanomolar affinity of elatine/nudicauline) |
| Conditions | Rat brain membrane preparations; [125I]-α-bungarotoxin competitive binding assay; concentration range not explicitly specified for Delcorine due to lack of measurable activity |
Why This Matters
This quantitative inactivity confirms that Delcorine cannot substitute for MLA, elatine, or nudicauline in any study requiring α7 nAChR engagement, but makes it uniquely valuable as a negative control to validate that observed effects in structurally related alkaloids are mediated specifically by the anthranilate ester pharmacophore.
- [1] Hardick DJ, Blagbrough IS, Cooper G, Potter BV, Critchley T, Wonnacott S. Nudicauline and elatine as potent norditerpenoid ligands at rat neuronal alpha-bungarotoxin binding sites: importance of the 2-(methylsuccinimido)benzoyl moiety for neuronal nicotinic acetylcholine receptor binding. J Med Chem. 1996 Dec 20;39(26):4860-6. View Source
- [2] Hardick DJ, et al. J Med Chem. 1996;39(26):4860-6. Abstract: IC50 values for elatine (6.1 nM), nudicauline (1.7 nM), and MLA (7.6 nM). View Source
- [3] Hardick DJ, et al. J Med Chem. 1996. Full alkaloid panel includes lycoctonine (4), inuline (6), lappaconitine (7), N-desacetyllappaconitine (8), delsoline (10), delcorine (11), deltaline (12), condelphine (13), and karacoline (14). View Source
